

# A Technical Guide to Pamoic Acid-d10: Physicochemical Properties and Analytical Methodologies

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## Compound of Interest

Compound Name: Pamoic Acid-d10

Cat. No.: B1141066

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **Pamoic Acid-d10**, a deuterated form of Pamoic Acid. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and relevant biological context.

## Core Physicochemical Properties

**Pamoic Acid-d10** is a stable, isotopically labeled version of Pamoic Acid, where ten hydrogen atoms on the naphthalene rings have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Pamoic Acid in biological matrices.

## Quantitative Data Summary

The key physical and chemical properties of **Pamoic Acid-d10** are summarized in the table below, with a comparison to its non-deuterated counterpart, Pamoic Acid.

Property	Pamoic Acid-d10	Pamoic Acid
IUPAC Name	4-[(3-carboxy-4,5,6,7,8-pentadeuterio-2-hydroxynaphthalen-1-yl)methyl]-1,5,6,7,8-pentadeuterio-3-hydroxynaphthalene-2-carboxylic acid[1]	4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid)
Synonyms	Embonic Acid-d10	Embonic Acid
CAS Number	1215327-33-5[1]	130-85-8
Molecular Formula	C <sub>23</sub> H <sub>6</sub> D <sub>10</sub> O <sub>6</sub> [2]	C <sub>23</sub> H <sub>16</sub> O <sub>6</sub>
Molecular Weight	398.43 g/mol [2]	388.37 g/mol
Monoisotopic Mass	398.157 Da[1]	388.095 Da
Appearance	Faint yellow to yellow crystalline powder	Fine yellow powder
Melting Point	≥300 °C (decomposes)	≥300 °C (decomposes)
Solubility	Soluble in DMSO, methanol, nitrobenzene, and pyridine. Practically insoluble in water.	Soluble in nitrobenzene and pyridine. Sparingly soluble in chloroform. Practically insoluble in water.
pKa (Predicted)	~2.67	2.67 ± 0.30
LogP (Predicted)	~5.8	5.21

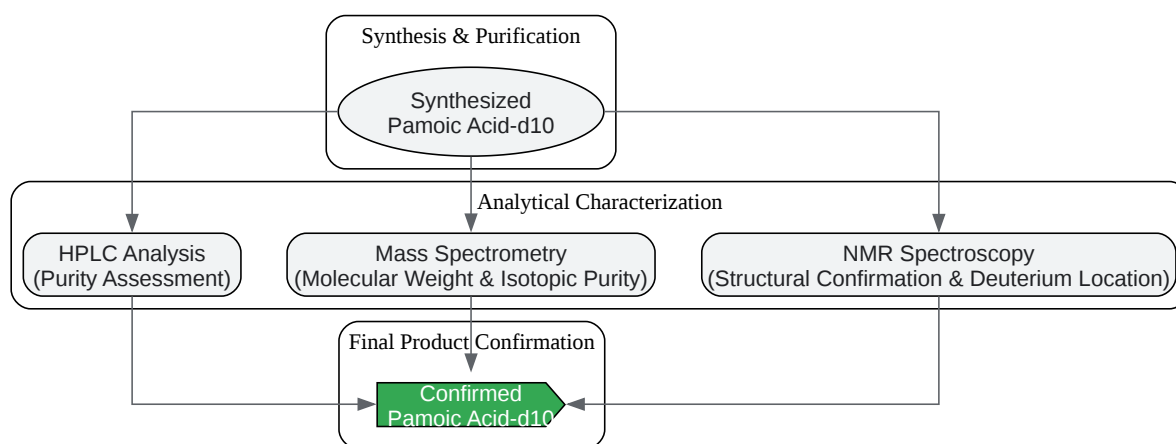
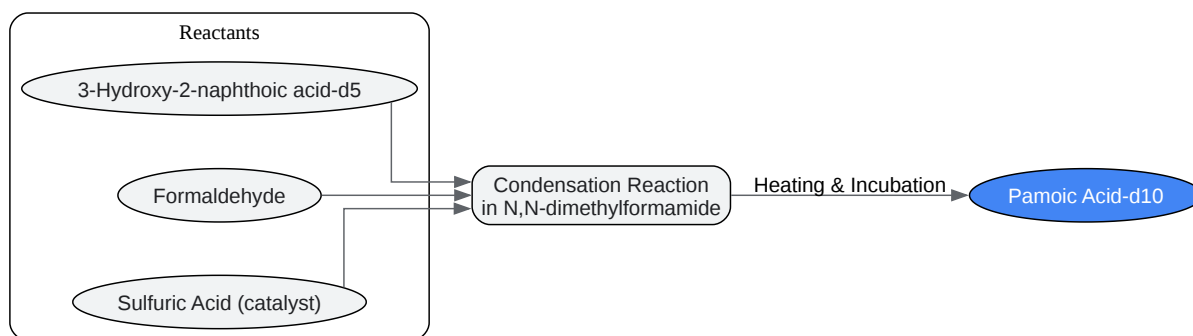
## Experimental Protocols

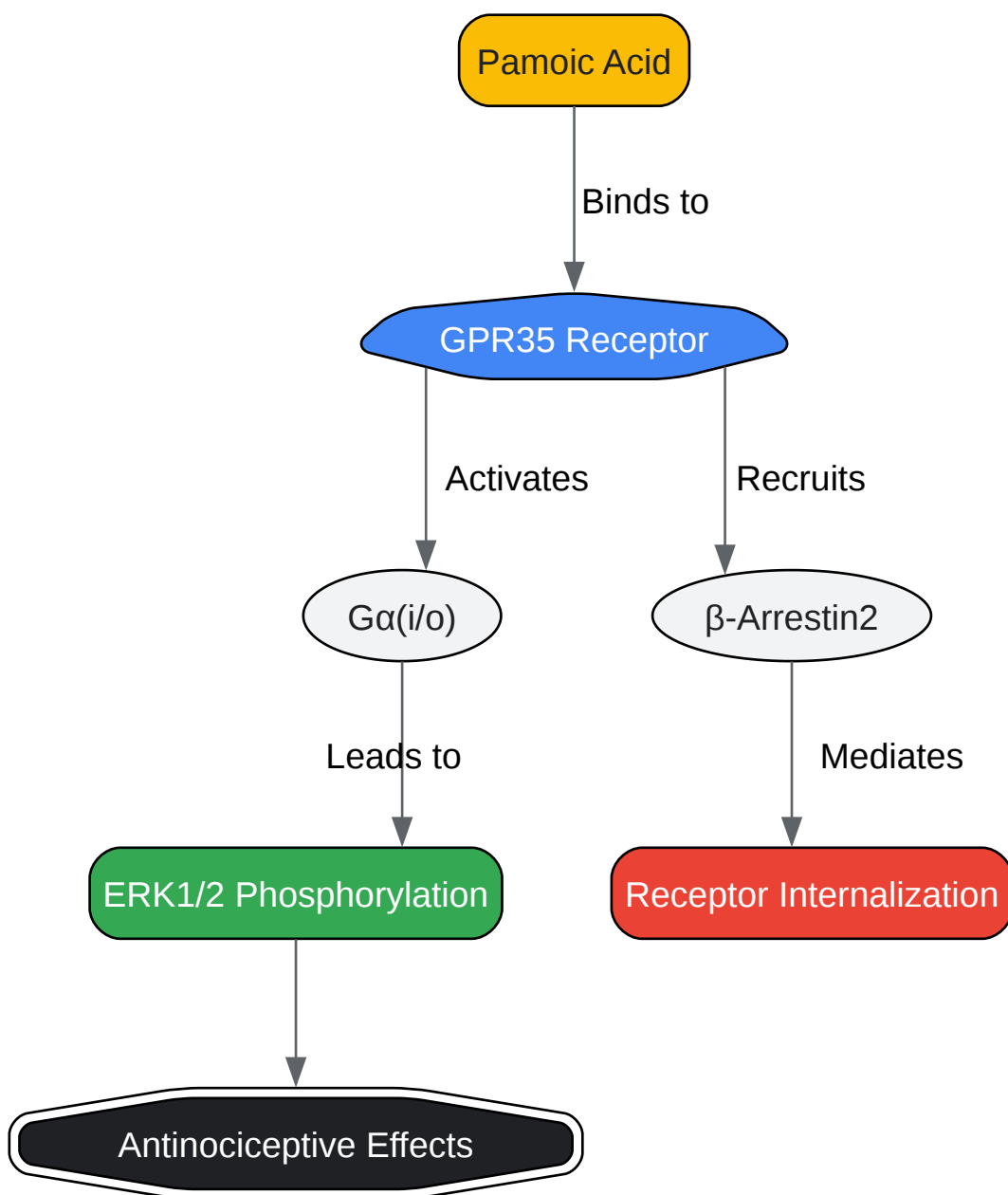
The following sections detail the methodologies for the synthesis and analysis of **Pamoic Acid-d10**. These protocols are based on established methods for Pamoic Acid and general procedures for deuterated compounds.

## Synthesis of Pamoic Acid-d10

The synthesis of **Pamoic Acid-d10** can be adapted from the known synthesis of Pamoic Acid, which involves the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde.[3] For the deuterated analog, a deuterated precursor is required.

Reaction Scheme:





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## References

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